(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane
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Overview
Description
(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features a naphthalene ring and a phenyl group, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-naphthalen-2-yl-3-phenyloxirane can be achieved through the epoxidation of alkenes. One common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize the corresponding alkene. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
These reactors offer better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under mild conditions.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of (2R,3R)-2-naphthalen-2-yl-3-phenyloxirane involves the interaction of its epoxide ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows it to interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1,1-4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL): Another epoxide with a different structural framework.
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: A compound with similar stereochemistry but different functional groups
Uniqueness
What sets (2R,3R)-2-naphthalen-2-yl-3-phenyloxirane apart is its unique combination of a naphthalene ring and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and research .
Properties
Molecular Formula |
C18H14O |
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Molecular Weight |
246.3 g/mol |
IUPAC Name |
(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane |
InChI |
InChI=1S/C18H14O/c1-2-7-14(8-3-1)17-18(19-17)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17-18H/t17-,18-/m1/s1 |
InChI Key |
NHLUGFPRAYSFFW-QZTJIDSGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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